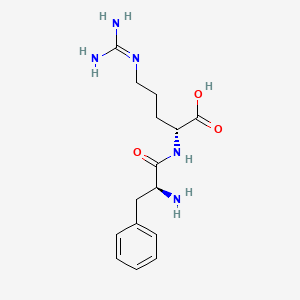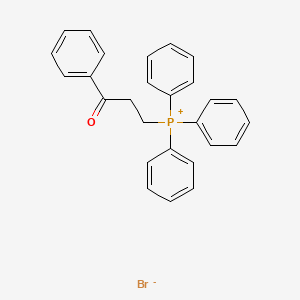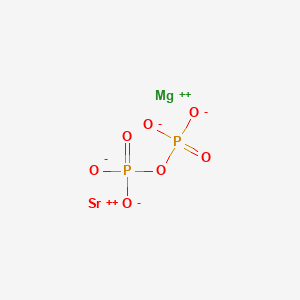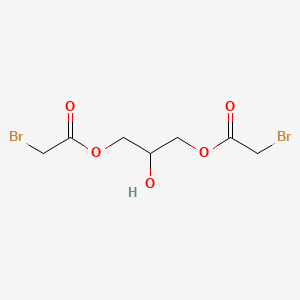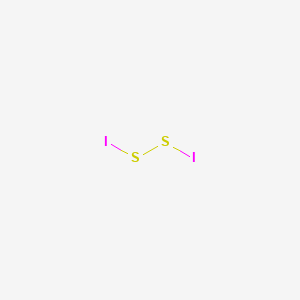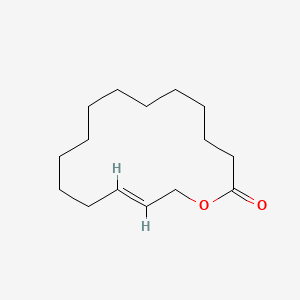
Oxacyclohexadec-14-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxacyclohexadec-14-en-2-one is a macrocyclic lactone with the molecular formula C₁₅H₂₆O₂. It is known for its musky odor and is commonly used in the fragrance industry. This compound is also referred to as a macrocyclic musk due to its large ring structure and musky scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxacyclohexadec-14-en-2-one can be synthesized through various methods, including the cyclization of long-chain hydroxy acids. One common method involves the cyclization of 15-hydroxypentadecanoic acid under acidic conditions to form the lactone ring. The reaction typically requires a strong acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, hydrolysis, and cyclization, with careful control of reaction conditions to optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxacyclohexadec-14-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Various substituted lactones and derivatives
Wissenschaftliche Forschungsanwendungen
Oxacyclohexadec-14-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.
Wirkmechanismus
The mechanism of action of oxacyclohexadec-14-en-2-one primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. Additionally, its large ring structure allows it to interact with various molecular targets, potentially influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxacyclohexadec-12-en-2-one: Another macrocyclic musk with a similar structure but differing in the position of the double bond.
Cyclopentadecanolide: A macrocyclic lactone with a similar musky odor but a different ring size and structure.
Exaltolide: A well-known macrocyclic musk with a similar odor profile and applications in the fragrance industry.
Uniqueness
Oxacyclohexadec-14-en-2-one is unique due to its specific ring size and the position of the double bond, which contribute to its distinct olfactory properties and reactivity. Its ability to form stable complexes with various molecules also sets it apart from other macrocyclic musks.
Eigenschaften
CAS-Nummer |
93893-91-5 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
(14E)-1-oxacyclohexadec-14-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h10,12H,1-9,11,13-14H2/b12-10+ |
InChI-Schlüssel |
PSFKNEZPTNSWPX-ZRDIBKRKSA-N |
Isomerische SMILES |
C1CCCCC/C=C/COC(=O)CCCCC1 |
Kanonische SMILES |
C1CCCCCC=CCOC(=O)CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



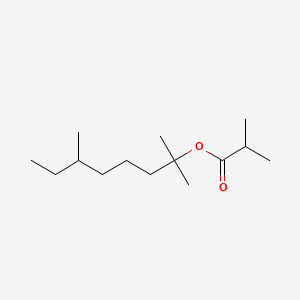
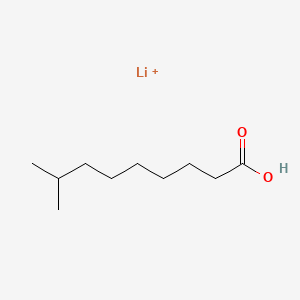
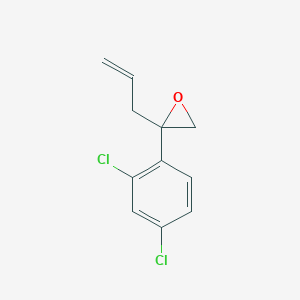

![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
